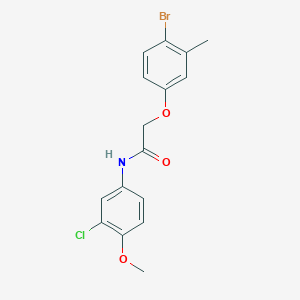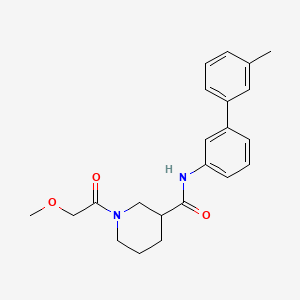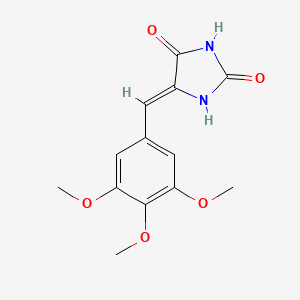![molecular formula C21H18N4O3 B6081909 6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione](/img/structure/B6081909.png)
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core with various functional groups attached This compound is notable for its unique structure, which includes an indole moiety, a phenyl group, and hydroxyl and iminomethyl functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, which can be synthesized through Fischer indole synthesis or other indole-forming reactions. The indole derivative is then reacted with appropriate aldehydes and amines to form the iminomethyl group. The pyrimidine core can be constructed through cyclization reactions involving urea or thiourea derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as acids or bases may be used to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iminomethyl group can be reduced to form amines.
Substitution: The phenyl and indole groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the iminomethyl group may produce primary or secondary amines.
Applications De Recherche Scientifique
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety may interact with proteins or enzymes, affecting their function. The compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Pyrimidine derivatives: Compounds with a pyrimidine core, such as uracil and thymine.
Uniqueness
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione is unique due to its combination of indole and pyrimidine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-19-17(20(27)25(21(28)24-19)15-6-2-1-3-7-15)13-22-11-10-14-12-23-18-9-5-4-8-16(14)18/h1-9,12-13,23,27H,10-11H2,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQNOYJOAUHMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NCCC3=CNC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(6-methyl-2-pyridinyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6081836.png)
![2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6081844.png)

![N-ethyl-3-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B6081853.png)
![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)

![N-(4-acetylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6081870.png)
![6,8-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6081871.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6081872.png)
![[1-({1-[(8-fluoro-2-quinolinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6081880.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6081883.png)
![[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6081887.png)
![2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6081895.png)

